- Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,

Cas no 938443-19-7 (7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione)

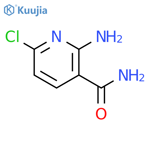

![7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione structure](https://it.kuujia.com/scimg/cas/938443-19-7x500.png)

938443-19-7 structure

Nome del prodotto:7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Numero CAS:938443-19-7

MF:C7H4ClN3O2

MW:197.578559875488

MDL:MFCD12031297

CID:827193

PubChem ID:40152233

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Proprietà chimiche e fisiche

Nomi e identificatori

-

- 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 7-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione

- 7-chloro-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 7-chloropyrido[2,3-d]pyrimidine-2,4-diol

- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-

- PubChem23136

- DJHNDPHQSQMESD-UHFFFAOYSA-N

- FCH2245731

- AB65736

- AX8162990

- P93197

- A844719

- 7-chloranyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione

- 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (ACI)

- 7-ChloroPyrido[2,3-d]pyrimidine-2,4-dione

- 7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

- 7-chloro-3H,8H-pyrido[2,3-d]pyrimidine-2,4-dione

- CS-B0237

- 7-chloro-4-hydroxy-3H-pyrido[2,3-d]pyrimidin-2-one

- EN300-4254253

- AKOS015918676

- 938443-19-7

- DB-079719

- AKOS006343585

- SCHEMBL1218582

- MFCD12755863

- DTXSID20654004

- CS-13543

- F15711

-

- MDL: MFCD12031297

- Inchi: 1S/C7H4ClN3O2/c8-4-2-1-3-5(9-4)10-7(13)11-6(3)12/h1-2H,(H2,9,10,11,12,13)

- Chiave InChI: DJHNDPHQSQMESD-UHFFFAOYSA-N

- Sorrisi: O=C1NC2C(=CC=C(N=2)Cl)C(=O)N1

Proprietà calcolate

- Massa esatta: 196.99900

- Massa monoisotopica: 196.9992041g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 13

- Conta legami ruotabili: 0

- Complessità: 258

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.7

- Superficie polare topologica: 71.1

Proprietà sperimentali

- Densità: 1.561±0.06 g/cm3 (20 ºC 760 Torr),

- Solubilità: Molto leggermente solubile (0,13 g/l) (25°C),

- PSA: 78.61000

- LogP: 0.26480

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Informazioni sulla sicurezza

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0572-5G |

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |

938443-19-7 | 95% | 5g |

¥ 4,217.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0572-500MG |

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |

938443-19-7 | 95% | 500MG |

¥ 937.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0572-250MG |

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |

938443-19-7 | 95% | 250MG |

¥ 495.00 | 2023-04-12 | |

| ChemScence | CS-B0237-1g |

7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |

938443-19-7 | 97.77% | 1g |

$193.0 | 2022-04-26 | |

| Matrix Scientific | 131497-5g |

7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 97% |

938443-19-7 | 97% | 5g |

$1575.00 | 2023-09-07 | |

| Matrix Scientific | 131497-1g |

7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 97% |

938443-19-7 | 97% | 1g |

$585.00 | 2023-09-07 | |

| Alichem | A029191297-1g |

7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |

938443-19-7 | 95% | 1g |

$514.80 | 2023-08-31 | |

| ChemScence | CS-B0237-100mg |

7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |

938443-19-7 | 97.77% | 100mg |

$45.0 | 2022-04-26 | |

| ChemScence | CS-B0237-250mg |

7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |

938443-19-7 | 97.77% | 250mg |

$74.0 | 2022-04-26 | |

| Enamine | EN300-4254253-1.0g |

7-chloropyrido[2,3-d]pyrimidine-2,4-diol |

938443-19-7 | 95.0% | 1.0g |

$165.0 | 2025-03-15 |

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Solvents: Toluene ; 4 h, 110 °C; 16 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer., United States, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Solvents: Toluene ; 4 h, rt → 115 °C; 16 h, 115 °C

Riferimento

- Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Solvents: Toluene ; rt; 4 h, 115 °C; 16 h, cooled

Riferimento

- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Solvents: Toluene ; 115 °C

Riferimento

- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216

Synthetic Routes 6

Condizioni di reazione

1.1 Solvents: Toluene ; 4 h, 115 °C; cooled; 16 h

Riferimento

- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Solvents: Toluene ; 15 h, 110 °C

Riferimento

- Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Solvents: Toluene ; 15 h, 110 °C

Riferimento

- Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer, China, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Solvents: Toluene ; 4 h, reflux

Riferimento

- Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Solvents: Toluene ; rt; 4 h, rt → 115 °C; cooled; 16 h, cooled

Riferimento

- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Solvents: Toluene ; 15 h, 110 °C

Riferimento

- Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Solvents: Toluene ; 4 h, reflux

Riferimento

- Preparation of heterocycles as mTOR inhibitors, China, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Solvents: Toluene ; 0 °C; 4 h, 115 °C

Riferimento

- Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Solvents: Toluene ; 15 h, 110 °C

Riferimento

- Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma, World Intellectual Property Organization, , ,

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Raw materials

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Preparation Products

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Letteratura correlata

-

1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

938443-19-7 (7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione) Prodotti correlati

- 1340124-22-2(2-(2-bromoethyl)-1,4-difluorobenzene)

- 7477-12-5(Tetrazolo1,5-apyridine-5-carboxylic acid)

- 1282574-89-3((6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine)

- 77128-75-7(Substance P,9-(N-methylglycine)-)

- 1336786-41-4((2S)-1-(6-chloropyridin-2-yl)propan-2-amine)

- 2228296-83-9(2-amino-3-(2,4-dichlorophenyl)-2-methylpropan-1-ol)

- 224311-55-1(2-[Bis(1-adamantyl)phosphino]biphenyl)

- 1517812-18-8(1-amino-3-(2-ethyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid)

- 18734-91-3(2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol)

- 1809190-02-0((η5-2,4-Cyclopentadien-1-yl)[(5a,6,7,8,8a-η)-(5aS)-5-oxopentaleno[1,2-b]pyridin-5a(5H)-yl]iron)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:938443-19-7)7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Purezza:99%/99%

Quantità:1g/5g

Prezzo ($):164.0/737.0